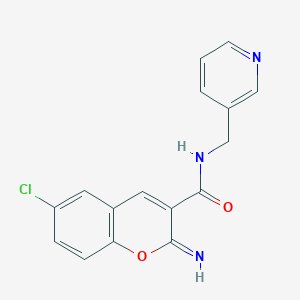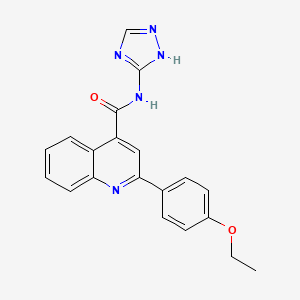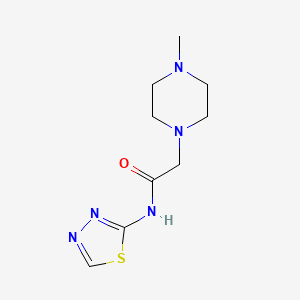
6-chloro-2-imino-N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-imino-N-[(pyridin-3-yl)methyl]-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-imino-N-[(pyridin-3-yl)methyl]-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic conditions.
Introduction of the Chlorine Atom: The chlorine atom can be introduced via a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Imino Group: The imino group can be introduced through a condensation reaction with an appropriate amine.
Attachment of the Pyridin-3-yl Methyl Group: This step involves the alkylation of the chromene core with a pyridin-3-yl methyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-imino-N-[(pyridin-3-yl)methyl]-2H-chromene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted chromene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-chloro-2-imino-N-[(pyridin-3-yl)methyl]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2-imino-N-[(pyridin-2-yl)methyl]-2H-chromene-3-carboxamide
- 6-Chloro-2-imino-N-[(pyridin-4-yl)methyl]-2H-chromene-3-carboxamide
- 6-Chloro-2-imino-N-[(pyridin-3-yl)ethyl]-2H-chromene-3-carboxamide
Uniqueness
6-Chloro-2-imino-N-[(pyridin-3-yl)methyl]-2H-chromene-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C16H12ClN3O2 |
|---|---|
Molecular Weight |
313.74 g/mol |
IUPAC Name |
6-chloro-2-imino-N-(pyridin-3-ylmethyl)chromene-3-carboxamide |
InChI |
InChI=1S/C16H12ClN3O2/c17-12-3-4-14-11(6-12)7-13(15(18)22-14)16(21)20-9-10-2-1-5-19-8-10/h1-8,18H,9H2,(H,20,21) |
InChI Key |
RZAMJNWABDUOOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-4-({2-[(3-Fluorophenyl)formamido]acetamido}imino)-4-phenylbutanoic acid](/img/structure/B11117172.png)
![Ethyl 7-chloro-2-methyl-5-{[(2-methylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B11117184.png)
![(3E)-N-(3,4-dichlorophenyl)-3-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11117187.png)
![N-{2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxoethyl}-N-[4-(propan-2-yl)phenyl]benzenesulfonamide (non-preferred name)](/img/structure/B11117192.png)

![1-{[2-(Cyclohex-3-en-1-yl)-1,3-dioxolan-4-yl]methyl}-1-methylpiperidinium](/img/structure/B11117208.png)
![1-{3-[(4-Methylphenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}-2-(pyrrolidin-1-yl)ethanone](/img/structure/B11117212.png)

![6-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(4-methoxyphenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11117229.png)
![N-(3-methylbenzyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11117231.png)

![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-2-fluorobenzenesulfonamide](/img/structure/B11117246.png)
![4-[(E)-(2-{[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]acetyl}hydrazinylidene)methyl]benzoic acid (non-preferred name)](/img/structure/B11117255.png)
![(4E)-4-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B11117269.png)
